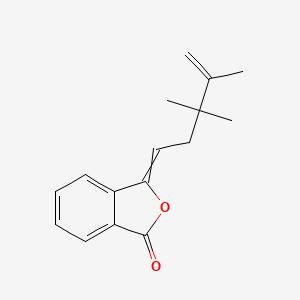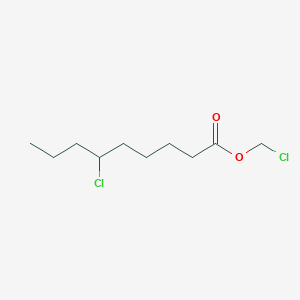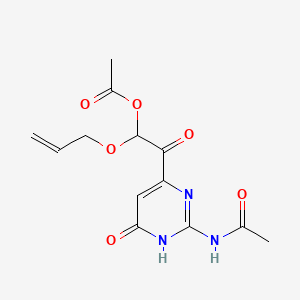
cis-Bicyclo(4.1.0)hept-3-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Bicyclo(4.1.0)hept-3-ene is an organic compound with the molecular formula C7H10. It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. This compound is known for its unique structure and reactivity, making it a subject of interest in organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
cis-Bicyclo(4.1.0)hept-3-ene can be synthesized through various methods. One common approach involves the transition metal-catalyzed cycloisomerization of 1,6-enynes. This method typically uses platinum (II) or gold (I) as catalysts . The reaction conditions often include mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of transition metal-catalyzed cycloisomerization can be scaled up for industrial applications. The choice of catalyst and reaction conditions would be optimized for yield and purity in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Bicyclo(4.1.0)hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and ozone.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides, while reduction can produce cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
cis-Bicyclo(4.1.0)hept-3-ene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research into its medicinal properties is ongoing, with some derivatives showing promise as pharmaceutical agents.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cis-Bicyclo(4.1.0)hept-3-ene involves its unique bicyclic structure, which can undergo ring-opening reactions. The release of cyclopropyl ring strain (27.5 kcal/mol) serves as a thermodynamic driving force for these reactions . The double bond within the skeleton can coordinate to metal species, facilitating various transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-Bicyclo(4.1.0)hept-3-ene: This isomer has a different spatial arrangement of atoms, leading to distinct reactivity and properties.
Bicyclo(3.1.0)hexane: Another bicyclic compound with a smaller ring system, showing different chemical behavior.
Norbornene (Bicyclo(2.2.1)hept-2-ene): A well-studied bicyclic compound with applications in polymer chemistry.
Uniqueness
cis-Bicyclo(4.1.0)hept-3-ene is unique due to its specific ring strain and the ability to undergo a variety of ring-opening reactions. Its structure allows for diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Eigenschaften
CAS-Nummer |
16554-83-9 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1-2,6-7H,3-5H2 |
InChI-Schlüssel |
JBFDZEJAJZJORO-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2C1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2,7-bis(2-ethyl-6-methylanilino)xanthen-10-ium-9-yl]benzoate](/img/structure/B14412276.png)
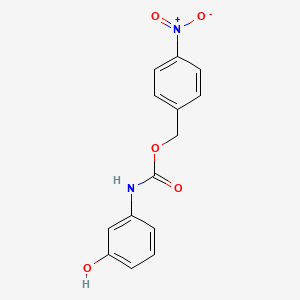
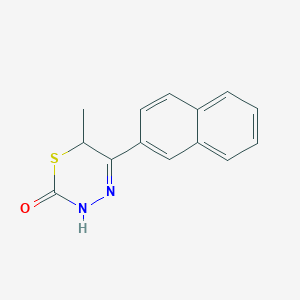
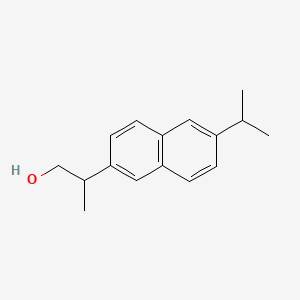
![(5S)-5-{[(Benzyloxy)methoxy]methyl}oxolan-2-one](/img/structure/B14412298.png)
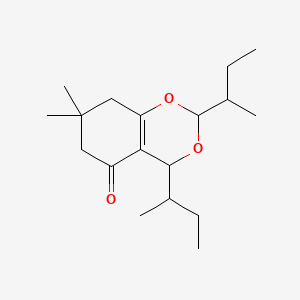
![2-[(2-Methylpropyl)sulfanyl]-2H,4H-1,3,2lambda~5~-benzodioxaphosphinin-2-one](/img/structure/B14412307.png)
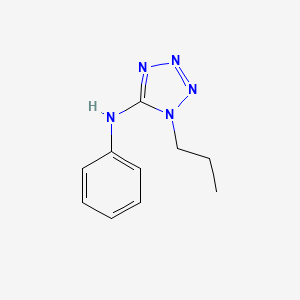
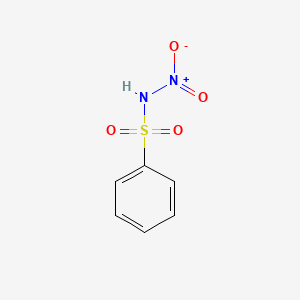
![(3R)-3-[(Oxan-2-yl)oxy]hept-6-enal](/img/structure/B14412330.png)
![(Z)-7-[(2R,3S)-3-[(2Z,5E)-undeca-2,5-dienyl]oxiran-2-yl]hept-5-enoic acid](/img/structure/B14412332.png)
